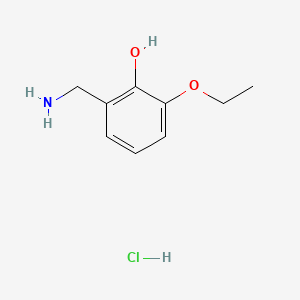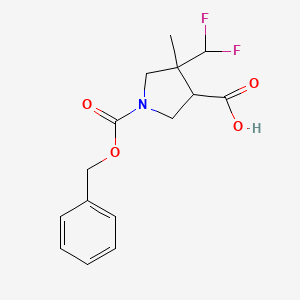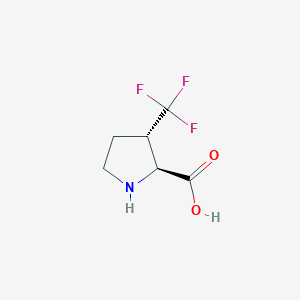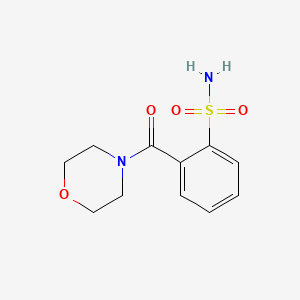
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid is an organic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This step often involves nitration followed by reduction to introduce the amino group at the desired position.
Attachment of the pyridinyl group: This can be done using cross-coupling reactions such as Suzuki-Miyaura coupling, where a pyridinyl boronic acid is coupled with a halogenated thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and anhydrides are used for substitution reactions involving the amino group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amides and sulfonamides.
科学的研究の応用
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, pyridinyl, and carboxylic acid groups allows for multiple interactions with biological molecules, including hydrogen bonding, ionic interactions, and hydrophobic effects.
類似化合物との比較
Similar Compounds
- 3-Amino-5-(2-pyridinyl)-2-thiophenecarboxylic acid
- 3-Amino-5-(4-pyridinyl)-2-thiophenecarboxylic acid
- 3-Amino-5-(3-pyridinyl)-2-furancarboxylic acid
Uniqueness
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid is unique due to the specific positioning of the pyridinyl group on the thiophene ring, which can influence its chemical reactivity and interactions with biological targets
特性
CAS番号 |
887247-29-2 |
|---|---|
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC名 |
3-amino-5-pyridin-3-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-4-8(15-9(7)10(13)14)6-2-1-3-12-5-6/h1-5H,11H2,(H,13,14) |
InChIキー |
KDQOMQMSVBAIFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=C(S2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



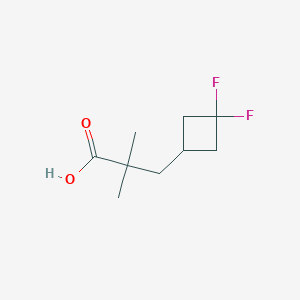

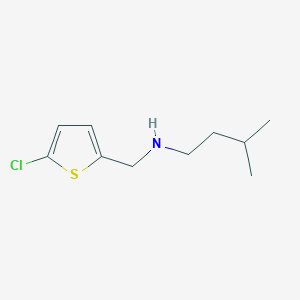
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
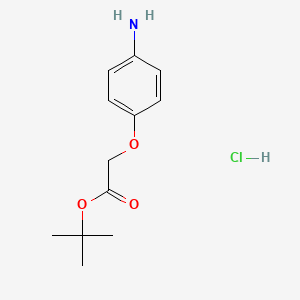
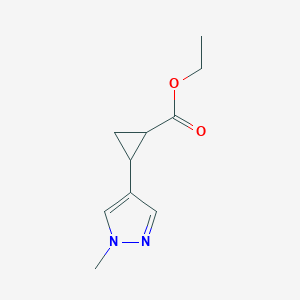
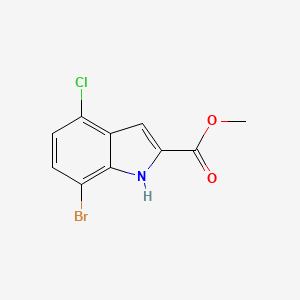
amine dihydrochloride](/img/structure/B13519239.png)
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
